molecular formula C7H8N4 B13931520 1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine

1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine

Cat. No.: B13931520
M. Wt: 148.17 g/mol
InChI Key: CUUVTPVFYKCRID-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug discovery .

Preparation Methods

The synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction typically requires heating and results in the formation of the desired pyrazolopyridine derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyrazolopyridine derivatives .

Scientific Research Applications

1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery, particularly for the development of kinase inhibitors and other therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1-methylpyrazolo[4,3-b]pyridin-5-amine

InChI

InChI=1S/C7H8N4/c1-11-6-2-3-7(8)10-5(6)4-9-11/h2-4H,1H3,(H2,8,10)

InChI Key

CUUVTPVFYKCRID-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)N=C(C=C2)N

Origin of Product

United States

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